
Mercury(2+);tris(4-fluorophenyl)phosphane;diperchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mercury(2+);tris(4-fluorophenyl)phosphane;diperchlorate is a complex chemical compound that combines mercury ions with tris(4-fluorophenyl)phosphane and diperchlorate
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Mercury(2+);tris(4-fluorophenyl)phosphane;diperchlorate typically involves the reaction of mercury(II) salts with tris(4-fluorophenyl)phosphane in the presence of perchloric acid. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired compound. The process may involve the following steps:
- Dissolution of mercury(II) salts in an appropriate solvent.
- Addition of tris(4-fluorophenyl)phosphane to the solution.
- Introduction of perchloric acid to facilitate the formation of diperchlorate.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as described above. The process would be optimized for efficiency and yield, with considerations for safety and environmental impact.
化学反応の分析
Types of Reactions
Mercury(2+);tris(4-fluorophenyl)phosphane;diperchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of mercury.
Reduction: Reduction reactions may involve the conversion of mercury(II) to mercury(I) or elemental mercury.
Substitution: The tris(4-fluorophenyl)phosphane ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and pH levels.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation states of mercury, while substitution reactions may produce new phosphane complexes.
科学的研究の応用
Mercury(2+);tris(4-fluorophenyl)phosphane;diperchlorate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in reactions involving transition metals.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications in biochemistry.
Medicine: Research explores its potential use in medicinal chemistry, including drug development and diagnostic applications.
Industry: The compound is investigated for its potential use in industrial processes, such as catalysis and material science.
作用機序
The mechanism by which Mercury(2+);tris(4-fluorophenyl)phosphane;diperchlorate exerts its effects involves its interaction with molecular targets and pathways. The mercury ion can interact with various biological molecules, potentially affecting enzymatic activities and cellular processes. The tris(4-fluorophenyl)phosphane ligand may influence the compound’s stability and reactivity, contributing to its overall mechanism of action.
類似化合物との比較
Similar Compounds
- Tris(4-methoxyphenyl)phosphane
- Tris(4-trifluoromethylphenyl)phosphane
- Tris(4-chlorophenyl)phosphane
- Tris(2,4,6-trimethylphenyl)phosphane
Uniqueness
Mercury(2+);tris(4-fluorophenyl)phosphane;diperchlorate is unique due to the presence of mercury ions and the specific fluorinated phosphane ligand. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for specific applications in research and industry.
特性
CAS番号 |
89954-38-1 |
|---|---|
分子式 |
C54H36Cl2F9HgO8P3 |
分子量 |
1348.3 g/mol |
IUPAC名 |
mercury(2+);tris(4-fluorophenyl)phosphane;diperchlorate |
InChI |
InChI=1S/3C18H12F3P.2ClHO4.Hg/c3*19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18;2*2-1(3,4)5;/h3*1-12H;2*(H,2,3,4,5);/q;;;;;+2/p-2 |
InChIキー |
DWQQVYMWBYCNEN-UHFFFAOYSA-L |
正規SMILES |
C1=CC(=CC=C1F)P(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.C1=CC(=CC=C1F)P(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.C1=CC(=CC=C1F)P(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Hg+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


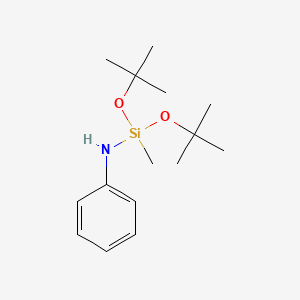

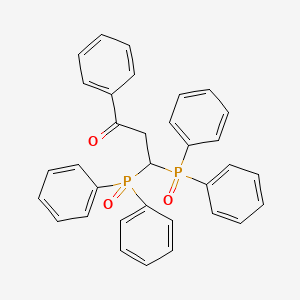

![(Propane-1,3-diyl)bis[diethyl(phenyl)phosphanium] dibromide](/img/structure/B14397607.png)
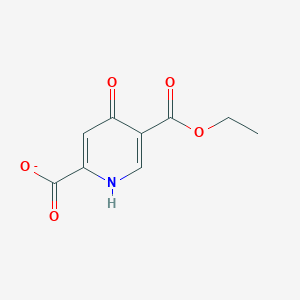
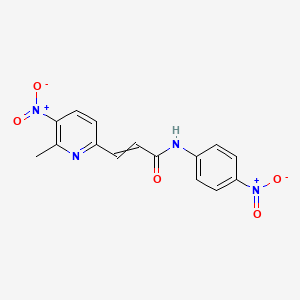
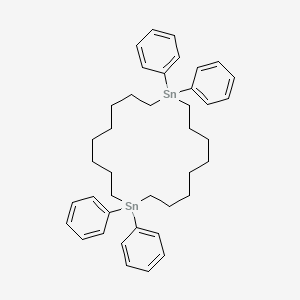
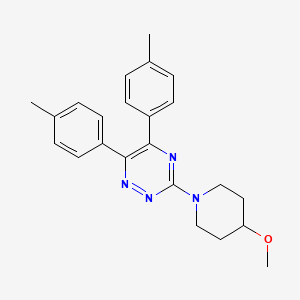

![5-Methyl-2-azabicyclo[3.2.2]non-1-ene](/img/structure/B14397633.png)


![3-[2-(3-Methylphenoxy)ethyl]aniline](/img/structure/B14397643.png)
